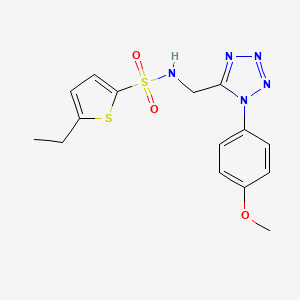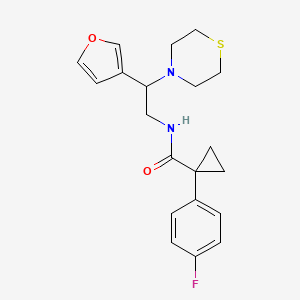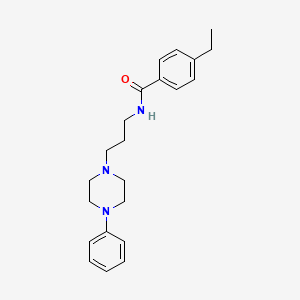![molecular formula C20H19F2N5O2 B2540925 3-(2,4-二氟苯基)-1-甲基-N-(2-(3-氧代-3,5,6,7-四氢-2H-环戊[c]哒嗪-2-基)乙基)-1H-吡唑-5-甲酰胺 CAS No. 2034363-61-4](/img/structure/B2540925.png)
3-(2,4-二氟苯基)-1-甲基-N-(2-(3-氧代-3,5,6,7-四氢-2H-环戊[c]哒嗪-2-基)乙基)-1H-吡唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and are often explored for their potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the 1H-pyrazole-3-carboxylic acid can be converted into the corresponding carboxamide via reaction with amines, as demonstrated in the synthesis of 1H-pyrazole-3-carboxamide from the reaction of acid chloride with 2,3-diaminopyridine . Another approach involves the 3+2 annulation method, where a cyclocondensation reaction is used to form the pyrazole ring, as seen in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These methods highlight the versatility in synthesizing pyrazole derivatives, which could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, and further validated by single crystal X-ray diffraction studies . The crystal structure can be stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking interactions. Theoretical calculations, including DFT, can be used to predict and compare structural parameters, providing insights into the electronic properties of the molecule .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization reactions, as seen with 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid . The reactivity of the pyrazole ring allows for the introduction of different substituents, which can significantly alter the compound's physical and chemical properties. The compound of interest may also undergo similar reactions, which could be utilized for further functionalization or for the development of new derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as fluorine atoms can affect the compound's lipophilicity, electronic distribution, and potential interactions with biological targets. For example, the introduction of fluorine atoms has been shown to enhance the biological activity of certain pyrazole derivatives . The compound's solubility, stability, and reactivity are also key properties that can be assessed through experimental and theoretical studies.
科学研究应用
抗真菌药物研发
伏立康唑 (VN) 的后期官能化
光氧化还原催化的羟甲基化
核磁共振波谱研究
抗肿瘤和细胞毒活性
苯并恶唑衍生物的合成
总之,这种化合物为研究提供了令人兴奋的途径,涵盖抗真菌药物研发、后期官能化、光氧化还原化学和潜在的抗肿瘤特性。其独特的结构为进一步探索和应用于各个科学领域提供了充足的机会。 🌟
未来方向
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery and materials science. Future research could involve exploring the compound’s biological activity, optimizing its synthesis, and investigating its physical and chemical properties .
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that the interaction of a compound with its targets often results in changes in the biological activities of the targets, which can lead to various downstream effects .
Biochemical Pathways
It’s known that compounds with similar structures possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
The physical and chemical properties of the compound, such as its melting point, boiling point, density, and refractive index , can provide some insights into its potential bioavailability.
Result of Action
It’s known that compounds with similar structures have shown diverse biological activities , suggesting that this compound could also have a wide range of molecular and cellular effects.
Action Environment
It’s known that the dimroth rearrangement, a chemical reaction that can occur in heterocyclic systems, is influenced by factors such as the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . These factors could potentially influence the action of this compound.
属性
IUPAC Name |
5-(2,4-difluorophenyl)-2-methyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2/c1-26-18(11-17(24-26)14-6-5-13(21)10-15(14)22)20(29)23-7-8-27-19(28)9-12-3-2-4-16(12)25-27/h5-6,9-11H,2-4,7-8H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWMQQUZSSAKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)NCCN3C(=O)C=C4CCCC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-phenylpropyl)oxamide](/img/structure/B2540842.png)
![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)



![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)



![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2540863.png)

